Dimesna chemical structure and properties
Dimesna chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimesna (B1670654), the disulfide dimer of 2-mercaptoethanesulfonate sodium (Mesna), is a pivotal uroprotective agent employed to mitigate the urotoxic effects of certain chemotherapeutic agents, notably cyclophosphamide (B585) and ifosfamide (B1674421). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies of Dimesna. Furthermore, it elucidates its multifaceted mechanism of action, encompassing both its well-established role in detoxifying reactive metabolites in the urinary tract and its emerging function as a disulfide bond disrupting agent impacting cellular signaling pathways. Detailed experimental protocols and visual representations of key processes are included to support researchers and drug development professionals in their work with this important compound.
Chemical Structure and Properties
Dimesna, chemically known as disodium (B8443419) 2,2'-dithiobis(ethanesulfonate), is a symmetrical disulfide molecule. It is the inactive, oxidized form of Mesna (B1676310) and is readily converted back to its active thiol monomer within the body.
Chemical Structure:
Caption: Chemical structure of Dimesna (Disodium 2,2'-dithiobis(ethanesulfonate)).
Physicochemical Properties
A summary of the key physicochemical properties of Dimesna is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₈Na₂O₆S₄ | [1] |
| Molecular Weight | 326.34 g/mol | [1] |
| CAS Number | 16208-51-8 | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 273 °C (decomposes) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol. Soluble in water (≥58.6 mg/mL). | [1][4] |
| Stability | Hygroscopic | [1] |
| pKa | Data not available | |
| logP | Data not available |
Synthesis and Characterization
Dimesna is typically synthesized through the oxidation of its precursor, Mesna. Several protocols have been described, with variations in the starting materials and oxidizing agents.
Synthesis Protocol from S-acetyl-2-mercaptoethane sulfonic acid, sodium salt
This protocol describes the synthesis of Dimesna via the deacetylation and subsequent oxidation of S-acetyl-2-mercaptoethane sulfonic acid, sodium salt.[2]
Materials:
-
S-acetyl-2-mercaptoethane sulfonic acid, sodium salt
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1N Sodium Hydroxide (NaOH)
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Water
-
Oxygen gas
Procedure:
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Dissolve 20 g of S-acetyl-2-mercaptoethane sulfonic acid, sodium salt in water.
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Adjust the pH of the solution to 9.0 by adding 1N NaOH.
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Stir the reaction mixture while bubbling oxygen through it for 48 hours.
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Concentrate the aqueous solution to induce crystallization of the product.
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Isolate the crystals by filtration and dry under vacuum.
Characterization: The structure of the synthesized Dimesna should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and compared with an authentic sample.[2]
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of Dimesna and its active metabolite, Mesna, in biological matrices and pharmaceutical formulations.
HPLC Protocol for the Determination of Mesna (and adaptable for Dimesna)
The following protocol is for the analysis of Mesna and can be adapted for Dimesna, as Dimesna is often measured by reducing it to Mesna prior to analysis.[5]
Chromatographic Conditions:
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Column: RP amide C16 column (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Phosphate buffer (10:90, v/v), pH adjusted to 3.0 with orthophosphoric acid
-
Flow Rate: 1 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
Run Time: Approximately 5 minutes
Sample Preparation (for drug product):
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Pool the contents of 10 ampoules of the sample injection solution.
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Accurately transfer 1 mL of the solution (equivalent to 100 mg of Mesna) into a 100 mL volumetric flask.
-
Dilute to the mark with distilled water and mix well.
-
Prepare a working solution of 0.4 mg/mL by appropriate dilution.
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Inject 20 µL of the working solution into the HPLC system.
For Dimesna Analysis: Dimesna can be quantified by first reducing it to Mesna using a reducing agent like dithiothreitol (B142953) (DTT) or sodium borohydride, followed by HPLC analysis of the total Mesna content. The concentration of Dimesna can then be calculated by subtracting the concentration of free Mesna (analyzed without the reduction step) from the total Mesna concentration.
Mechanism of Action
Dimesna exerts its biological effects through two primary mechanisms: uroprotection via detoxification of acrolein and modulation of signaling pathways through disulfide bond disruption.
Uroprotection
The primary and most well-understood function of Dimesna is to protect the urinary tract from the toxic effects of acrolein, a metabolite of cyclophosphamide and ifosfamide chemotherapy.
Caption: Metabolic activation and uroprotective mechanism of Dimesna.
In the systemic circulation, Mesna is rapidly oxidized to Dimesna.[6] Upon reaching the kidneys, Dimesna is filtered and then reduced back to the active thiol, Mesna.[6] Mesna is then excreted into the urine where its free thiol group reacts with and neutralizes the urotoxic metabolite acrolein, forming a stable, non-toxic thioether which is then safely excreted.[7]
Disulfide Bond Disruption and Signaling Pathway Modulation
Emerging evidence suggests that Dimesna can also function as a disulfide bond disrupting agent (DDA), which can impact the activity of various proteins, including receptor tyrosine kinases that are often overexpressed in cancer cells.
Caption: Dimesna's proposed mechanism as a disulfide bond disrupting agent.
Dimesna is proposed to modify cysteine residues on the extracellular domains of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), MET, and ROS1.[8] This disruption of critical disulfide bonds can alter the receptor's conformation and inhibit its signaling activity, thereby downregulating proliferative signaling in cancer cells where these pathways are hyperactive.[8]
Pharmacokinetics and Metabolism
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Absorption and Distribution: Following administration, Dimesna is distributed throughout the body. In the bloodstream, it is the predominant form, as Mesna is rapidly oxidized.[6]
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Metabolism: The key metabolic transformation of Dimesna is its reduction to Mesna, which primarily occurs in the kidneys.[6] This kidney-specific activation is crucial for its targeted uroprotective effect.
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Excretion: Both Mesna and Dimesna are eliminated from the body via renal excretion.[6]
Toxicology
The toxicological profile of Dimesna is closely related to that of Mesna. The available data for Mesna indicates a relatively low acute toxicity.
| Route | Species | LD₅₀ | Reference |
| Oral | Rat | 4,440 mg/kg | [9] |
| Oral | Mouse | 6,102 mg/kg | [3] |
Common adverse effects associated with high doses of Mesna (and by extension, Dimesna) can include gastrointestinal disturbances such as nausea, vomiting, and diarrhea.[10] Hypersensitivity reactions have also been reported.[11]
Conclusion
Dimesna is a critical adjunct in specific chemotherapy regimens, offering essential protection against urotoxicity. Its well-defined mechanism of action, favorable pharmacokinetic profile, and established synthesis and analytical methods make it a valuable tool in oncology. Furthermore, its potential as a disulfide bond disrupting agent opens up new avenues for research into its anticancer properties. This guide provides a solid foundation for scientists and researchers working with Dimesna, facilitating further exploration and application of this important compound.
References
- 1. US5808140A - Process for making mesna, dimesna and derivatives thereof - Google Patents [patents.google.com]
- 2. Synthesis routes of Dimesna [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medmedchem.com [medmedchem.com]
- 5. Validated stability-indicating HPLC method for the determination of mesna in presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Dimesna | C4H8Na2O6S4 | CID 65625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Ifosfamide/mesna. A review of its antineoplastic activity, pharmacokinetic properties and therapeutic efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mesnex (mesna) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
